molecular formula C16H18N2O4S B3005657 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide CAS No. 817633-09-3

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide

Cat. No.: B3005657
CAS No.: 817633-09-3
M. Wt: 334.39
InChI Key: RDTCMMCCWCMCAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a propanamide backbone with a 4-methylphenoxy group and a 4-sulfamoylphenyl group attached to it. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 4-methylphenoxy group: This step involves the reaction of 4-methylphenol with an appropriate halogenated compound, such as 4-chlorobenzoyl chloride, under basic conditions to form the 4-methylphenoxy intermediate.

    Introduction of the sulfamoyl group: The 4-methylphenoxy intermediate is then reacted with a sulfonamide derivative, such as 4-aminobenzenesulfonamide, under acidic conditions to introduce the sulfamoyl group.

    Formation of the propanamide backbone: The final step involves the reaction of the intermediate with a suitable amide-forming reagent, such as propanoyl chloride, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or sulfamoyl groups can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. It can be used in the development of new pharmaceuticals.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    2-(4-methylphenoxy)-N-(4-aminophenyl)propanamide: Lacks the sulfamoyl group, which may result in different chemical and biological properties.

    2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)propanamide: Contains a chlorophenoxy group instead of a methylphenoxy group, which can affect its reactivity and interactions.

    2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)butanamide: Has a butanamide backbone instead of a propanamide backbone, potentially altering its chemical behavior and applications.

The presence of the 4-methylphenoxy and 4-sulfamoylphenyl groups in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-(4-methylphenoxy)-N-(4-sulfamoylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-11-3-7-14(8-4-11)22-12(2)16(19)18-13-5-9-15(10-6-13)23(17,20)21/h3-10,12H,1-2H3,(H,18,19)(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTCMMCCWCMCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.